molecular formula C27H30N2O6 B11196836 4-(10-acetyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate

4-(10-acetyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate

Cat. No.: B11196836
M. Wt: 478.5 g/mol
InChI Key: MGHJJFQLBUDRDB-UHFFFAOYSA-N
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Description

4-(10-Acetyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate is a dibenzo[b,e][1,4]diazepin derivative characterized by a bicyclic framework fused with a seven-membered diazepine ring. Key structural features include:

  • Acetyl group at position 10, which may influence metabolic stability and binding interactions.
  • 2,6-Dimethoxyphenyl acetate at position 11, contributing to solubility and electronic effects.

Properties

Molecular Formula

C27H30N2O6

Molecular Weight

478.5 g/mol

IUPAC Name

[4-(5-acetyl-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-6-yl)-2,6-dimethoxyphenyl] acetate

InChI

InChI=1S/C27H30N2O6/c1-15(30)29-20-10-8-7-9-18(20)28-19-13-27(3,4)14-21(32)24(19)25(29)17-11-22(33-5)26(35-16(2)31)23(12-17)34-6/h7-12,25,28H,13-14H2,1-6H3

InChI Key

MGHJJFQLBUDRDB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC(=C(C(=C4)OC)OC(=O)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(10-acetyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate typically involves multiple stepsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques ensures consistent product quality and minimizes the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

4-(10-acetyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

4-(10-acetyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 4-(10-acetyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related dibenzo[b,e][1,4]diazepin derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
Target Compound 10-Acetyl, 3,3-dimethyl, 2,6-dimethoxyphenyl C₃₁H₃₂N₂O₅ 536.60 High steric bulk; dual methoxy groups enhance solubility .
2-Methoxy-4-(1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl acetate 3-Phenyl, 2-methoxyphenyl C₂₈H₂₇N₂O₄ 462.52 Lacks acetyl group; phenyl substituent may reduce metabolic stability.
10-Acetyl-11-(3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 3-Nitrophenyl, 3-phenyl C₂₈H₂₄N₄O₃ 488.52 Nitro group introduces polarity but may increase toxicity risks.
11-(4-Methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one monohydrate 4-Methoxyphenyl C₂₄H₂₆N₂O₂ 386.48 Simpler structure; lacks acetyl and multiple methoxy groups.
10-Acetyl-11-(2-methoxy-phenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-dibenzo[b,e][1,4]diazepin-1-one 2-Methoxyphenyl C₂₄H₂₆N₂O₃ 390.48 Ortho-methoxy substitution may hinder binding compared to para positions.

Key Findings from Comparative Studies

2,6-Dimethoxy substitution enhances solubility and π-π stacking interactions compared to mono-methoxy derivatives (e.g., and ) .

Three-Dimensional Similarity Metrics :

  • Using PubChem3D’s shape similarity (ST ≥ 0.8) and feature similarity (CT ≥ 0.5) criteria, the target compound shows higher 3D similarity to derivatives with acetyl groups (e.g., ) than to nitro- or phenyl-substituted analogues .
  • The ComboT score (combined shape and feature similarity) is likely superior for the target compound due to its balanced substituent arrangement .

Pharmacological Implications :

  • Acetyl-bearing derivatives (e.g., target compound and ) may exhibit enhanced blood-brain barrier penetration compared to nitro-substituted analogues (e.g., ), as nitro groups increase polarity .
  • Methoxy groups in para positions (as in the target compound) are associated with improved metabolic stability over ortho-substituted variants (e.g., ) .

Synthetic Accessibility :

  • The target compound’s synthesis likely requires multi-step protocols similar to those for benzodiazepin-1-one derivatives (e.g., ), but the 2,6-dimethoxyphenyl acetate moiety introduces additional complexity in purification .

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